
Juanislamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juanislamin is a sesquiterpene lactone isolated from the plant Calea urticifolia. It has been studied for its gastroprotective properties, particularly in the context of ethanol-induced gastric lesions in rats . This compound has shown significant potential in protecting the gastric mucosa from damage, making it a subject of interest in the field of natural product research.
Preparation Methods
Juanislamin is typically isolated from the dichloromethane extract of Calea urticifolia. The isolation process involves bioassay-guided fractionation, where the plant extract is separated into different fractions, and the active compound is identified through various chromatographic techniques . The specific synthetic routes and industrial production methods for this compound have not been extensively documented, as it is primarily obtained from natural sources.
Chemical Reactions Analysis
Juanislamin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include indomethacin, NG-Nitro-l-arginine methyl ester hydrochloride, and N-ethylmaleimide . These reactions help in understanding the compound’s mechanism of action and its interaction with different biological pathways. The major products formed from these reactions are typically analyzed to determine the compound’s efficacy and potential side effects.
Scientific Research Applications
Juanislamin has been extensively studied for its gastroprotective effects. It has shown significant potential in protecting the gastric mucosa from ethanol-induced damage, making it a promising candidate for the treatment of peptic ulcer disease Additionally, this compound’s anti-inflammatory properties have been explored in various biological and medical research contexts
Mechanism of Action
The mechanism of action of Juanislamin involves its interaction with various biological pathways. Studies have shown that its gastroprotective effect does not involve prostaglandins, nitric oxide, or sulfhydryl groups . This indicates that this compound may exert its effects through alternative pathways, which are yet to be fully understood. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Juanislamin is similar to other sesquiterpene lactones such as 2,3-epoxythis compound, calealactone B, and calein D, which are also isolated from Calea urticifolia . These compounds share a germacrane skeleton and exhibit gastroprotective properties. this compound has shown slightly higher potency compared to these similar compounds, highlighting its uniqueness and potential as a more effective therapeutic agent.
Properties
CAS No. |
75628-10-3 |
|---|---|
Molecular Formula |
C23H28O8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-5-(2-methylprop-2-enoyloxy)-2,7-dioxo-3a,4,5,10,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H28O8/c1-11(2)20(25)30-18-17-14(6)22(27)29-15(17)10-13(5)8-9-16(24)23(7,28)19(18)31-21(26)12(3)4/h8-9,13,15,17-19,28H,1,3,6,10H2,2,4-5,7H3/b9-8-/t13-,15+,17-,18-,19+,23-/m0/s1 |
InChI Key |
TXWWBAZJPNQNMZ-SNUAIDGUSA-N |
Isomeric SMILES |
C[C@@H]/1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)/C=C1)(C)O)OC(=O)C(=C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C(C(C(=O)C=C1)(C)O)OC(=O)C(=C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
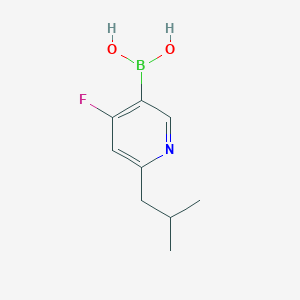
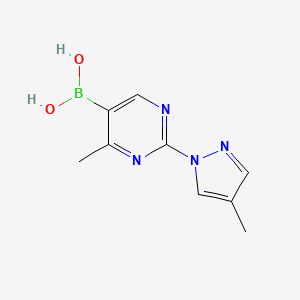
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
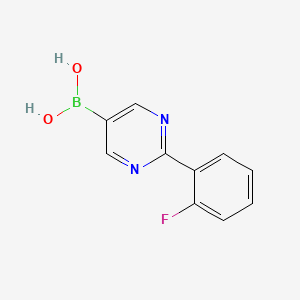
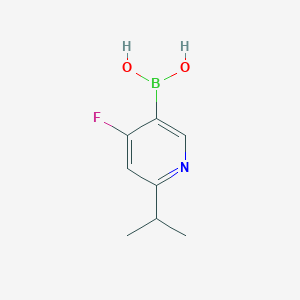
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)


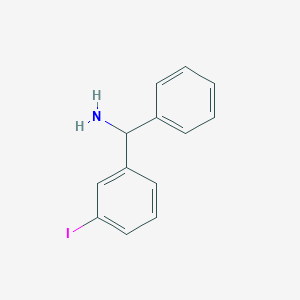
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)

